Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)dimethylsilane
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Overview
Description
Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)dimethylsilane is a complex organic compound that features a boronic ester group and a silane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic ester core One common method is the reaction of 2-methoxyphenol with a boronic acid derivative under suitable conditions to form the boronic ester
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to remove the boronic ester group, yielding simpler derivatives.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions might employ reducing agents such as lithium aluminum hydride.
Substitution reactions could involve nucleophiles like amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation can yield boronic acids or borates.
Reduction can produce phenol derivatives.
Substitution reactions can result in various silane derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry.
Biology: It can be used in the development of bioactive compounds, potentially serving as a building block for pharmaceuticals.
Medicine: Its derivatives might be explored for therapeutic uses, such as in the design of new drugs.
Industry: The compound's unique properties make it useful in materials science, particularly in the creation of advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, the boronic ester group might interact with biological targets, such as enzymes or receptors, to modulate their activity. The silane group could enhance the compound's stability or binding affinity.
Molecular Targets and Pathways Involved:
Enzymes: The boronic ester group may bind to enzyme active sites, inhibiting or modulating their activity.
Receptors: The compound could interact with cell surface receptors, influencing signaling pathways.
Comparison with Similar Compounds
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound shares the boronic ester group but has a different aromatic core.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Another boronic ester derivative with a pyridine ring.
Properties
IUPAC Name |
tert-butyl-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO4Si/c1-17(2,3)25(9,10)22-16-13-14(11-12-15(16)21-8)20-23-18(4,5)19(6,7)24-20/h11-13H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCRUOSNCZZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO4Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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